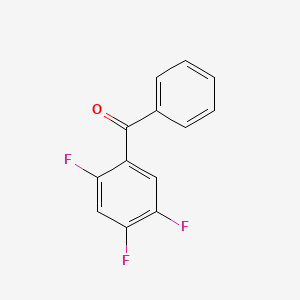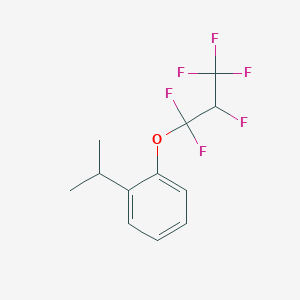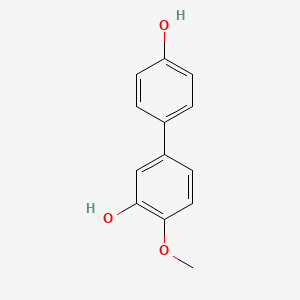
2,4,5-Trifluorobenzophenone, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trifluorobenzophenone (TFBP) is a fluorinated aromatic ketone with a wide range of applications in organic synthesis, drug discovery, and materials science. It is a colorless, crystalline solid with a molecular formula of C8H5F3O and a molecular weight of 182.12 g/mol. TFBP has an extremely low solubility in water and is insoluble in most organic solvents. However, it is soluble in certain polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide (DMF and DMSO).
科学研究应用
2,4,5-Trifluorobenzophenone, 97% has many applications in scientific research. It is a useful reagent for the synthesis of a wide variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. 2,4,5-Trifluorobenzophenone, 97% has also been used as a catalyst in the synthesis of polymers, such as poly(aryl ether ketones) and poly(aryl ether sulfones). 2,4,5-Trifluorobenzophenone, 97% has also been used as a photochemical initiator in the polymerization of vinyl monomers and as a sensitizer in photochemical reactions. In addition, 2,4,5-Trifluorobenzophenone, 97% has been used as a ligand in asymmetric catalysis, as a photosensitizer in photodynamic therapy, and as an inhibitor of enzymes such as cyclooxygenase-2.
作用机制
2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, meaning that it can act as an electron-withdrawing group. This allows it to act as a Lewis acid, which can accept electrons from other molecules, and as a Bronsted acid, which can donate protons to other molecules. 2,4,5-Trifluorobenzophenone, 97% can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
2,4,5-Trifluorobenzophenone, 97% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluorobenzophenone, 97% can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 2,4,5-Trifluorobenzophenone, 97% has also been shown to inhibit the growth of certain cancer cell lines. In addition, 2,4,5-Trifluorobenzophenone, 97% has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
2,4,5-Trifluorobenzophenone, 97% has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store, and it is stable at room temperature. However, 2,4,5-Trifluorobenzophenone, 97% is insoluble in most organic solvents, so it must be dissolved in a polar aprotic solvent such as DMF or DMSO. In addition, 2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, so it can react with other molecules and form covalent bonds.
未来方向
There are a number of potential future directions for research involving 2,4,5-Trifluorobenzophenone, 97%. 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new drugs, such as inhibitors of cyclooxygenase-2. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new catalysts for organic synthesis. Finally, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new photochemical reactions and photodynamic therapies.
合成方法
2,4,5-Trifluorobenzophenone, 97% can be synthesized through a variety of methods, including electrophilic aromatic substitution, direct fluorination, and the Suzuki–Miyaura cross-coupling reaction. In the electrophilic aromatic substitution reaction, 2,4,5-Trifluorobenzophenone, 97% is formed from the reaction of 2,4,5-trifluorobromobenzene with a strong base such as potassium tert-butoxide or sodium hydride. Direct fluorination involves the reaction of 2,4,5-trifluoroiodobenzene with anhydrous hydrogen fluoride in an inert solvent, such as anhydrous acetonitrile. The Suzuki–Miyaura cross-coupling reaction involves the reaction of 2,4,5-trifluorobenzaldehyde with a palladium catalyst and a boronic acid in the presence of a base.
属性
IUPAC Name |
phenyl-(2,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCKBKHWVMPUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)







![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)



![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)